3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)9-19-10-18-14-4-2-1-3-13(14)16(19)21/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJCGHMLFLPXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353334 | |
| Record name | ST062490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90059-70-4 | |
| Record name | ST062490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Quinazolinone Derivatives
Recent Developments in Quinazolinone Synthesis Strategiesujpronline.comrsc.orgresearchgate.net
The synthesis of quinazolinones has evolved significantly from classical condensation reactions. Modern strategies increasingly focus on cascade or one-pot reactions that construct the heterocyclic core with high atom economy. ujpronline.comrsc.org These methods often utilize readily available starting materials and aim to minimize reaction steps, purification processes, and waste generation. Recent reviews highlight a paradigm shift towards catalytic systems that offer enhanced control over reactivity and selectivity, enabling the synthesis of complex and functionally diverse quinazolinone libraries. researchgate.net
Metal-Catalyzed Reaction Approachesmdpi.comdntb.gov.ua
Transition-metal catalysis has become an indispensable tool for C-C and C-N bond formation, profoundly impacting quinazolinone synthesis. dntb.gov.ua Catalysts based on palladium, copper, and iron are particularly prominent, offering unique pathways for cyclization and functionalization. mdpi.com
Palladium catalysis offers powerful methods for constructing the quinazolinone ring system. One notable strategy involves a palladium-catalyzed, three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide. This approach efficiently assembles the quinazolinone core through an isocyanide insertion/cyclization sequence. acs.orgmdpi.com Another innovative method describes the formation of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. This cascade reaction, catalyzed by a palladium complex, proceeds via alcohol oxidation, nitro group reduction, condensation, and subsequent dehydrogenation without the need for external oxidants or reducing agents. nih.gov
Table 1: Example of a Palladium-Catalyzed Quinazolinone Synthesis mdpi.com
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
|---|
Data represents optimized conditions for the coupling of 2-aminobenzamides and aryl halides.
Copper-based catalysts are an attractive alternative to palladium due to their lower cost and toxicity. chim.it A variety of copper-catalyzed methods for quinazolinone synthesis have been developed. These often involve the reaction of 2-halobenzamides with different nitrogen and carbon sources. chim.itorganic-chemistry.org For instance, an efficient domino reaction between 2-halobenzamides and (aryl)methanamines uses a simple copper(I) bromide catalyst under an air atmosphere. This process involves a sequential Ullmann-type C-N coupling followed by aerobic oxidative C-H amidation. acs.org Another novel approach utilizes a copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines to furnish quinazolin-4-ones. nih.gov
Table 2: Representative Copper-Catalyzed Domino Synthesis acs.org
| Catalyst | Base | Solvent | Atmosphere | Temperature (°C) |
|---|
Data represents general conditions for the reaction of 2-halobenzamides and (aryl)methanamines.
Iron catalysis is a rapidly emerging field in organic synthesis, prized for its economic and environmental advantages. Iron catalysts have been successfully applied to the synthesis of quinazolinones. A green and highly efficient method utilizes microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which represents the first report of iron-catalyzed C–N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat Other iron-catalyzed domino strategies have been developed, such as the reaction of o-halobenzonitriles, benzaldehydes, and sodium azide, which proceeds through an Fe/Cu relay catalysis. nih.gov
Table 3: Iron-Catalyzed Synthesis of Quinazolinones in Water sci-hub.cat
| Catalyst | Ligand | Base | Solvent | Method | Time (min) |
|---|
Data represents optimized conditions for the coupling of 2-halobenzoic acids and amidines.
Organocatalytic Synthesis Methodologiesnih.govnih.gov
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable alternative to metal catalysis. nih.govnih.gov These metal-free methods offer advantages such as high stability, ready availability, and reduced toxicity. nih.gov Various organocatalysts have been employed for quinazolinone synthesis. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a basic organocatalyst for the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. nih.gov Similarly, Brønsted acids like p-toluenesulfonic acid (p-TSA) have been shown to effectively catalyze the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions. frontiersin.org
Table 4: Examples of Organocatalytic Approaches to Quinazolinones
| Catalyst | Starting Materials | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| DABCO | 2-Fluorobenzaldehyde, 2-Aminopyridine | TBHP (oxidant) | Moderate to Good | nih.gov |
| l-proline | Isatoic anhydride, Aldehyde, Amine | Two-step (oxidation with KMnO₄) | 68-91% | nih.gov |
Green Chemistry Approaches in Quinazolinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to create more sustainable processes. researchgate.net These approaches focus on reducing energy consumption, using non-toxic reagents and solvents, and improving reaction efficiency. researchgate.nettandfonline.com
Key green methodologies include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. frontiersin.org It has been successfully applied to various quinazolinone syntheses, including copper-catalyzed reactions under solvent-free conditions and one-pot reactions in sustainable solvents like pinane. nih.govnih.gov
Ultrasound-Assisted Synthesis : Sonochemistry offers an energy-efficient method for promoting reactions. researchgate.net Ultrasound has been used to facilitate the rapid, catalyst-free synthesis of quinazolinones from o-aminobenzamides and aldehydes at room temperature in just 15 minutes. rsc.org It has also been shown to improve the efficiency of copper-catalyzed reactions. nih.gov
Use of Green Catalysts and Solvents : The replacement of hazardous chemicals with benign alternatives is a core green chemistry principle. A novel approach uses concentrated solar radiation and lemon juice as a natural, biodegradable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov Deep eutectic solvents (DES) and water have also been employed as environmentally friendly reaction media. sci-hub.cattandfonline.com
Table 5: Overview of Green Synthetic Methods for Quinazolinones
| Green Approach | Key Features | Example | Reference |
|---|---|---|---|
| Microwave Irradiation | Rapid heating, reduced reaction time, improved yields. | One-pot synthesis of 3-substituted quinazolinones. | researchgate.net |
| Ultrasound Irradiation | Energy efficient, catalyst-free options, ambient conditions. | Condensation of o-aminobenzamides and aldehydes. | rsc.org |
| Natural Catalysts | Use of renewable, non-toxic catalysts. | Lemon juice-catalyzed synthesis under solar radiation. | nih.gov |
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of quinazolinone derivatives, demonstrating its efficiency and alignment with green chemistry principles. sci-hub.catnih.gov
One notable approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines. researchgate.netsci-hub.cat This reaction can be performed in water, an environmentally benign solvent, under microwave heating to produce quinazolinone derivatives in moderate to high yields. sci-hub.cat The use of microwave irradiation significantly shortens reaction times, making the process more efficient. nih.govfrontiersin.org For instance, reactions that might take hours under conventional heating can be completed in minutes. nih.gov
Another green microwave-assisted method utilizes commercially available copper catalysts for the aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and various alcohols. nih.gov This one-pot synthesis is conducted under solvent-free conditions, further enhancing its environmental friendliness. nih.govnih.gov The efficiency of microwave-assisted synthesis is highlighted by the fact that desired products can be achieved in up to 92% isolated yield. nih.gov
The Niementowski reaction, a classic method for quinazolinone synthesis, has also been adapted for microwave assistance. Using an excess of formamide (B127407) as a fusion accelerator under microwave irradiation (60 W) at a fixed temperature of 150°C, 3H-quinazolin-4-one cores can be obtained in very good yields without by-products. frontiersin.org
Table 1: Examples of Microwave-Assisted Quinazolinone Synthesis This table is generated based on data from the text and is for illustrative purposes.
| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-halobenzoic acids and amidines | Iron-catalyzed | Water | Moderate to high | researchgate.netsci-hub.cat |
| 2-aminobenzamides and alcohols | Copper-catalyzed, O2 atmosphere | Solvent-free | Up to 92% | nih.gov |
| Anthranilic acid and formamide | Niementowski reaction | Excess formamide | Very good | frontiersin.org |
Ultrasound-Promoted Reactions
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can accelerate reactions, improve yields, and promote selectivity. researchgate.net This technique has been effectively used in the synthesis of quinazolinone derivatives, often in conjunction with other green chemistry principles like multicomponent reactions. researchgate.netbenthamdirect.com
Ultrasound irradiation can significantly reduce reaction times and increase the efficiency of product formation. nih.gov For example, a one-pot, three-component coupling reaction of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) acetate (B1210297) can be efficiently promoted by Pt-MWCNTs nanocomposites under ultrasonic irradiation to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net This method highlights the synergistic effect of heterogeneous catalysis and sonochemistry. researchgate.net
Another environmentally friendly approach involves the three-component reaction of 2-aminobenzonitrile, ammonium hydroxide (B78521) or glycine, and various benzaldehydes using a catalytic amount of citric acid under ultrasound irradiation. benthamdirect.comeurekaselect.com This method is performed at room temperature and offers excellent efficiency and short reaction times, representing a clean and safe route for synthesizing 2-aryl-quinazolin-4(1H)-ones. benthamdirect.comeurekaselect.com The use of natural and biodegradable catalysts like citric acid further enhances the green credentials of this protocol. benthamdirect.com
Ultrasound has also been employed to develop an environmentally friendly and mild Bischler cyclization for accessing quinazolines with diverse substitutions. nih.gov This method has been used to prepare a library of quinazoline (B50416) derivatives for biological screening. nih.gov Furthermore, catalyst-free synthesis of quinazolinone derivatives has been achieved under ultrasonic irradiation by the one-pot condensation of anthranilic acid, acetic anhydride, and various amines, resulting in excellent yields. nih.gov
Deep Eutectic Solvents in Synthesis
Deep eutectic solvents (DESs) are emerging as a new class of green and sustainable reaction media. researchgate.net Typically formed by mixing a hydrogen bond donor (e.g., tartaric acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), DESs are characterized by their low toxicity, biodegradability, low volatility, and high solvation capacity. nih.gov They have been successfully employed as both solvents and catalysts in the synthesis of quinazolinone derivatives. rsc.orgnih.gov
A mild and greener protocol for synthesizing substituted quinazolinones involves the cyclization of anthranilamides with a series of aldehydes in a deep eutectic solvent. researchgate.netrsc.org This method proceeds in good to excellent yields and has been utilized to synthesize various quinazolinone natural products and drugs. rsc.org The DES can be recycled, adding to the sustainability of the process. nih.gov
In one study, a choline chloride:urea (1:2) DES was identified as the most effective medium for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. nih.gov Significantly higher yields were obtained with ultrasonication in DES compared to microwave-induced synthesis. nih.gov This highlights the potential of combining DES with other green techniques.
The synthesis of bis-quinazolin-4-ones has also been demonstrated using a recyclable l-(+)-tartaric acid–choline chloride deep eutectic solvent under ultrasonic irradiation, affording the desired products in good-to-excellent yields. nih.gov
Aqueous Media Reactions
Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. sci-hub.cat Performing organic reactions in aqueous media is a key goal of green chemistry, and several methods for synthesizing quinazolinone derivatives in water have been developed. ujpronline.com
An eco-friendly, one-pot multicomponent reaction for synthesizing quinazolinone derivatives uses triethanolamine (B1662121) (TEOA) as a catalyst with the addition of NaCl in water under reflux conditions. tandfonline.com The addition of NaCl helps control the formation of micelles and increases hydrophobic interactions, leading to cleaner reactions and increased yields. tandfonline.com
Microwave-assisted, iron-catalyzed C-N coupling reactions for quinazolinone synthesis have also been successfully carried out in water. sci-hub.cat This represents a significant advancement, as it is one of the first reports of such a reaction for N-heterocyclic compounds in an aqueous medium. researchgate.netsci-hub.cat
Furthermore, the direct use of benzylic alcohols for a multicomponent reaction with isatoic anhydrides and amines in water provides a synthetic route for the direct construction of 2-aryl quinazolinones. researchgate.net This one-pot method involves the dehydrative N-benzylation of in situ-generated anthranilamides. researchgate.net
Catalyst-Free Methods
Developing synthetic protocols that avoid the use of, particularly metal-based, catalysts is a significant goal in sustainable chemistry, as it simplifies purification and reduces toxic waste. mdpi.com Several catalyst-free methods for quinazolinone synthesis have been reported.
One efficient protocol involves the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes using DTBP as an oxidant and p-TsOH as an additive, completely avoiding the need for a transition metal catalyst. mdpi.com This method is noted for its use of inexpensive and non-hazardous materials. mdpi.com
Another approach utilizes a low melting mixture of maltose, dimethylurea (DMU), and NH4Cl as an inexpensive, non-toxic, and biodegradable reaction medium for the catalyst-free, one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate. rsc.orgrsc.org This method furnishes the corresponding quinazolines in high yields under aerobic oxidation conditions. rsc.org
Ultrasonic irradiation has also enabled the catalyst- and solvent-free one-pot condensation of anthranilic acid, acetic anhydride, and amine derivatives, providing a green procedure with excellent yields and significantly reduced reaction times. nih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more starting materials react in a single step to form a product containing the majority of the atoms from the reactants, are highly valued for their efficiency and atom economy. nih.gov MCRs are a powerful tool for rapidly generating molecular diversity and have been widely applied to the synthesis of quinazolinones. nih.govfrontiersin.org
A sustainable and efficient MCR strategy for synthesizing quinazolinones employs a novel magnetically recoverable palladium catalyst. frontiersin.org This process couples aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide in an eco-friendly PEG/water solvent system, achieving high product yields (82-98%). frontiersin.org The magnetic catalyst can be easily recovered and reused, enhancing the cost-effectiveness and sustainability of the method. frontiersin.org
The Ugi four-component reaction (Ugi-4CR) has also been utilized in a two-step approach to create diverse polycyclic quinazolinones. nih.govacs.org This involves an initial Ugi reaction followed by a metal-catalyzed intramolecular annulation to form the final product. nih.govacs.org Such MCR-based strategies allow for the efficient construction of biologically interesting compounds in very few steps. nih.gov
One-pot, three-component reactions are common for building the quinazolinone core. For instance, the reaction of isatoic anhydride, an amine, and an orthoester affords 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under either classical heating or microwave irradiation. acs.org
Table 2: Comparison of Multicomponent Reaction Strategies This table is generated based on data from the text and is for illustrative purposes.
| Reaction Type | Components | Catalyst/Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed MCR | Aryl iodides, CO source, 2-aminobenzamide | Magnetic Pd catalyst / PEG/water | High yields, recyclable catalyst, eco-friendly | frontiersin.org |
| Ugi-4CR based | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Two-step: Ugi then Pd-catalyzed annulation | Rapid synthesis of diverse polycyclic structures | nih.govacs.org |
| One-Pot Three-Component | Isatoic anhydride, amine, orthoester | Microwave or classical heating | Excellent yields, operational simplicity | acs.org |
| Ultrasound-Promoted MCR | Isatoic anhydride, aldehyde, amine | Pt–MWCNTs nanocomposites | Short reaction times, high efficiency | researchgate.net |
One-Pot Synthesis Techniques
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds, thus saving time and resources. ujpronline.com Many of the advanced methodologies described previously, such as MCRs and microwave-assisted reactions, are often conducted in a one-pot fashion. sci-hub.catacs.org
A green and facile one-pot synthesis of quinazolinone inhibitors was developed using microwave irradiation under solvent-free conditions, combining 2-aminobenzamide derivatives and various alcohols with a copper catalyst. nih.gov Similarly, an eco-friendly one-pot multicomponent reaction for quinazolinone synthesis has been developed in aqueous media. tandfonline.com
One-pot procedures can also involve a sequence of different reaction types. For example, a nickel nanoparticle-catalyzed one-pot synthesis proceeds via an initial acceptorless dehydrogenation of an alcohol, followed by condensation with 2-aminobenzamide, and a final dehydrogenation of the cyclized intermediate to yield the quinazolinone product. researchgate.net This protocol is atom-economical and uses an earth-abundant metal catalyst. researchgate.net
The one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives provides a straightforward route to diversely substituted quinazolin-4(3H)-ones. acs.org These techniques underscore the trend towards more efficient and sustainable synthetic processes in modern organic chemistry. ujpronline.com
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful and efficient strategy for the synthesis of quinazolinone derivatives. These methods often involve the formation of the heterocyclic ring system through a cyclization reaction coupled with an oxidation step, which can be either concurrent or sequential. A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation, offering advantages in terms of yield, selectivity, and environmental compatibility.
One prominent approach involves the use of potassium persulfate (K₂S₂O₈) as an oxidant. For instance, a K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been successfully achieved under electrolytic conditions without the need for a transition metal or a base. This method is noted for its green chemistry profile, proceeding at room temperature in a one-pot procedure.
Aerobic oxidative cyclization offers another sustainable route to quinazolinones. Laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been utilized as a bio-inspired cooperative catalytic system, employing air or molecular oxygen as the ultimate oxidant in aqueous media at ambient temperatures. This process typically involves two key steps: the initial chemical cyclization of reactants, such as an aldehyde and 2-aminobenzamide, followed by a chemoenzymatic oxidation to yield the final quinazolinone product.
Furthermore, enzymatic catalysis combined with photocatalysis presents a novel and highly efficient method. In this synergistic approach, an enzyme like α-Chymotrypsin can catalyze the initial cyclization, which is then followed by a White LED-induced oxidation of the dihydroquinazolinone intermediate to afford the desired quinazolinone. Traditional chemical oxidants such as potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), and DDQ are also commonly employed for the oxidation of the aminal intermediate formed from the cyclization of 2-aminobenzamides with aldehydes.
Ring-Opening and Cycloaddition Reactions
Ring-opening and cycloaddition reactions provide alternative and versatile pathways for the synthesis and functionalization of the quinazolinone scaffold. These methodologies can lead to the formation of complex, fused heterocyclic systems and allow for the introduction of diverse substituents.
Dipolar cycloaddition reactions have been effectively used to construct novel annulated pyrrolo- and pyridazinoquinazoline derivatives. This strategy often involves the in situ generation of a reactive zwitterionic intermediate from a precursor such as 3-amino-2-chloromethyl-4(3H)-quinazolinone. This intermediate can then undergo cycloaddition with various dipolarophiles, including N-arylmaleimides, 3-aryl-2-cyano-thioacrylamides, and ω-nitrostyrenes, to yield complex tricyclic structures.
Tandem reactions that incorporate a ring-opening step are also valuable in quinazolinone synthesis. For example, a reaction of aryl boronic acids with 2-(quinazolinone-3(4H)-yl)benzonitriles proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and subsequent ring-opening to deliver the final product in moderate to excellent yields. nih.gov Similarly, an n-Bu₄NI-catalyzed reaction of 3-methylindoles with primary amines using tert-butyl hydroperoxide (TBHP) as the oxidant involves a cascade of oxygenation, nitrogenation, ring-opening, and recyclization to form a broad range of quinazolinones. mdpi.com
Mechanistic Aspects of Quinazolinone Formation Reactions
Reaction Pathways and Intermediates
The formation of quinazolinones can proceed through several mechanistic pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions. A common pathway involves the initial condensation of a 2-aminobenzamide derivative with an aldehyde or its equivalent. This condensation typically forms an imine intermediate. Subsequent intramolecular cyclization of the amino group onto the imine carbon leads to a dihydroquinazolinone intermediate. The final step is the oxidation of this intermediate to the aromatic quinazolinone ring system.
Radical pathways have also been identified in certain quinazolinone syntheses. For example, in reactions mediated by potassium persulfate (K₂S₂O₈), the thermolytic homolysis of the persulfate anion generates a sulfate (B86663) radical anion (SO₄•⁻). This radical can then engage in a single electron-transfer (SET) process with a 2-aminobenzamide to form a radical intermediate, which subsequently drives the cyclization process. researchgate.net Similarly, reactions involving dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as an oxidant are proposed to proceed through a radical mechanism. semanticscholar.org
In base-catalyzed multi-component reactions, the mechanism can involve the formation of an imine intermediate followed by an intramolecular annulation. For instance, the reaction of methyl anthranilate, a carboxylic acid or acid chloride, and an amine, promoted by triphenylphosphine-iodine (Ph₃P-I₂), likely proceeds through such a pathway.
The Niementowski synthesis, a classical method for preparing 4(3H)-quinazolinones, involves the condensation of anthranilic acid with an excess of formamide at elevated temperatures. The reaction is believed to proceed via an o-amidobenzamide intermediate, which then undergoes cyclization with the elimination of water. mdpi.com Microwave irradiation has been shown to significantly accelerate this reaction. mdpi.com
Synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one and Specific Analogues
The synthesis of this compound and its analogues typically involves the N-alkylation of a pre-formed quinazolin-4-one ring or a multi-step synthesis starting from anthranilic acid derivatives.
Specific Reaction Conditions and Reagents
A common and direct method for the synthesis of 3-substituted quinazolin-4-ones is the N-alkylation of the parent quinazolin-4-one. For the synthesis of this compound, this would involve the reaction of quinazolin-4-one with a suitable 2-halo-1-(4-chlorophenyl)ethan-1-one, such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. This reaction is typically carried out in the presence of a base to deprotonate the N-3 position of the quinazolinone, facilitating the nucleophilic substitution.
A plausible synthetic route involves dissolving quinazolin-4-one in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is then added to the solution to generate the quinazolinone anion. Subsequently, 2-bromo-1-(4-chlorophenyl)ethan-1-one is added, and the reaction mixture is stirred, often at an elevated temperature, to promote the alkylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent.
An alternative approach involves a multi-step synthesis starting from anthranilic acid. In this method, anthranilic acid can be first reacted with an appropriate acyl chloride, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an amine to form a 3-substituted quinazolinone. However, for the specific synthesis of the title compound, the direct N-alkylation of quinazolin-4-one is generally a more straightforward approach.
Below is a table summarizing the likely reaction conditions for the synthesis of this compound via N-alkylation.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Starting Material | Quinazolin-4-one |
| Reagent | 2-Bromo-1-(4-chlorophenyl)ethan-1-one |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |
| Temperature | Room temperature to reflux |
| Reaction Time | Several hours, monitored by TLC |
| Work-up | Aqueous work-up followed by filtration or extraction |
Analogous Synthetic Routes for Structural Modifications
The synthesis of quinazolin-4-one derivatives, including "this compound," can be achieved through various methodologies that also provide pathways for extensive structural modifications. These routes are crucial for developing structure-activity relationship (SAR) studies and optimizing the properties of lead compounds. The primary strategies involve the construction of the core quinazolinone scaffold followed by substitution, or the use of pre-functionalized starting materials in a convergent synthesis.
A prevalent and direct method analogous to the synthesis of the title compound is the N-alkylation of a pre-existing quinazolin-4-one scaffold. This approach offers high regioselectivity for substitution at the N-3 position. The general reaction involves treating a 2-substituted or unsubstituted quinazolin-4(3H)-one with a suitable alkylating agent, such as a phenacyl halide, in the presence of a base.
For instance, the synthesis of this compound can be analogously achieved by reacting quinazolin-4(3H)-one with 2-bromo-1-(4-chlorophenyl)ethan-1-one. Studies on N-alkylation of quinazolinones have shown that the reaction proceeds efficiently under classical two-phase conditions using alkali metal carbonates as the solid phase and aprotic solvents like dimethylformamide (DMF). juniperpublishers.com This method has been unequivocally proven to result in 3-N-alkylation. juniperpublishers.com
| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Analogous Product |
|---|---|---|---|---|---|
| Quinazolin-4(3H)-one | 2-bromo-1-(4-chlorophenyl)ethan-1-one | K₂CO₃ | DMF | Heating | This compound |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ / Cs₂CO₃ / NaH | DMF | 100°C, 3h | 3-Benzylquinazolin-4(3H)-one |
| 6,7-Dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ | DMF | 70°C | 3-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one |
| 2-Mercapto-3-allyl-quinazolin-4-one | Ethyl bromoacetate | - | Ethanol | Reflux | Ethyl 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate |
Another powerful analogous route involves the condensation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with a primary amine. nih.govnih.gov The benzoxazinone itself is typically synthesized from anthranilic acid and an acid anhydride. nih.govnih.gov To generate the title compound via this pathway, 2-unsubstituted-4H-3,1-benzoxazin-4-one would be reacted with 2-amino-1-(4-chlorophenyl)ethan-1-one. This method is particularly useful for creating diversity at the N-3 position by simply varying the primary amine used in the condensation step.
Structural Modification Strategies
Structural modifications of the this compound scaffold can be explored at three primary locations: the N-3 side chain, the C-2 position, and the benzo-fused ring (positions C-5 through C-8).
Modification at the N-3 Position: The 2-(4-chlorophenyl)-2-oxoethyl side chain is a prime site for modification. By using the N-alkylation route described above, a wide array of analogs can be synthesized by simply changing the alkylating agent. For example, using different substituted 2-bromoacetophenones allows for the introduction of various aryl groups with different electronic and steric properties.
| Quinazolinone Precursor | Exemplary Alkylating Agent | Resulting N-3 Side Chain |
|---|---|---|
| Quinazolin-4(3H)-one | 2-Bromo-1-phenylethan-1-one | -CH₂-CO-Ph |
| Quinazolin-4(3H)-one | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | -CH₂-CO-(p-OMe-Ph) |
| Quinazolin-4(3H)-one | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | -CH₂-CO-(p-NO₂-Ph) |
| Quinazolin-4(3H)-one | Propargyl bromide | -CH₂-C≡CH |
Further modifications can be performed on the synthesized side chain. For instance, the ketone group can be reduced to a hydroxyl group, or the aromatic ring can undergo further substitution reactions.
Modification at the C-2 Position: Introducing substituents at the C-2 position significantly impacts the molecule's properties. This is typically achieved by starting the synthesis with a different precursor. One common method involves the reaction of a 2-halobenzamide with a nitrile, catalyzed by a Lewis acid like copper, followed by an intramolecular SNAr reaction. researchgate.net This allows for the incorporation of a wide variety of alkyl or aryl groups from the corresponding nitrile. researchgate.netorganic-chemistry.org
Alternatively, a substituted N-acylanthranilic acid can be cyclized to form a 2-substituted benzoxazinone, which is then reacted with the appropriate amine to yield the 2,3-disubstituted quinazolinone. nih.gov
| Synthetic Method | Key Reagents | Resulting C-2 Substituent |
|---|---|---|
| Benzoxazinone Route | Anthranilic acid + Acetic anhydride | Methyl (-CH₃) |
| Benzoxazinone Route | Anthranilic acid + Phenylacetyl chloride | Benzyl (-CH₂Ph) |
| Halobenzamide/Nitrile Route | 2-Bromobenzamide + Acetonitrile | Methyl (-CH₃) |
| Halobenzamide/Nitrile Route | 2-Iodobenzamide + Benzonitrile | Phenyl (-Ph) |
Modification of the Benzo-fused Ring: To modify the benzene (B151609) portion of the quinazolinone core, the synthesis must begin with a substituted anthranilic acid. Commercially available substituted anthranilic acids (e.g., 5-bromoanthranilic acid, 5-nitroanthranilic acid) can be used to introduce substituents at specific positions. nih.govnih.gov These substituents can then serve as handles for further chemical transformations. For example, a bromo-substituted quinazolinone can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse aryl or alkyl groups.
| Starting Anthranilic Acid | Intermediate Benzoxazinone | Resulting Quinazolinone Core |
|---|---|---|
| 5-Bromoanthranilic acid | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 6-Bromo-quinazolin-4-one scaffold |
| 5-Nitroanthranilic acid | 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one | 6-Nitro-quinazolin-4-one scaffold |
| 4,5-Dimethoxyanthranilic acid | 6,7-Dimethoxy-4H-3,1-benzoxazin-4-one | 6,7-Dimethoxy-quinazolin-4-one scaffold |
These analogous routes and modification strategies provide a versatile platform for the systematic exploration of the chemical space around the "this compound" scaffold, facilitating the development of novel derivatives.
Computational and Theoretical Investigations of Quinazolinone Systems
Quantum Chemical Studies (DFT and Ab Initio Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of quinazolinone derivatives. nih.govmui.ac.ir These methods provide insights into the electronic structure, stability, and reactivity of molecules, which are essential for understanding their biological activity. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are frequently employed to optimize molecular geometries and compute various molecular descriptors. mui.ac.irresearchgate.netnih.govufms.br
Electronic Structure Analysis (HOMO-LUMO, MESP)
The electronic properties of a molecule are fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For quinazolinone derivatives, DFT calculations have been used to determine these electronic parameters. The HOMO is typically distributed over the quinazolinone ring system and the substituent at position 3, while the LUMO is often localized on the quinazolinone core. The presence of substituents, such as the 4-chlorophenyl group, can significantly influence the HOMO and LUMO energy levels and, consequently, the electronic properties of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In quinazolinone derivatives, the MEP surface typically shows negative potential (red and yellow regions) around the carbonyl oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms. researchgate.netresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Quinazolinone Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 |
| Quinazolinone Derivative D-1 | -6.45 | -2.01 | 4.44 |
| Quinazolinone Derivative D-2 (2-Cl) | -6.59 | -2.26 | 4.33 |
| Quinazolinone Derivative D-3 (4-Cl) | -6.56 | -2.26 | 4.30 |
Note: Data is for representative quinoline and quinazolinone derivatives and may not correspond exactly to 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one. Data sourced from multiple computational studies. researchgate.netscirp.org
Conformational Analysis and Geometrical Optimization
The three-dimensional structure of a molecule is crucial for its interaction with biological targets. Geometrical optimization using DFT methods allows for the determination of the most stable conformation of a molecule by finding the minimum energy structure. acs.org For this compound, conformational analysis would involve exploring the rotational freedom around the single bonds connecting the quinazolinone core, the ethyl linker, and the chlorophenyl ring.
X-ray crystallography studies on similar compounds, such as 3-(4-Chlorophenyl)quinazolin-4(3H)-one, reveal that the quinazoline (B50416) unit is essentially planar. nih.gov The dihedral angle between the quinazoline ring system and the substituted phenyl ring is a key geometric parameter. In the case of 3-(4-Chlorophenyl)quinazolin-4(3H)-one, this angle was found to be 44.63 (5)°. nih.gov Theoretical calculations on related structures have shown good agreement between optimized geometries and experimental X-ray data. nih.gov
Table 2: Selected Optimized Geometrical Parameters for a Quinazolinone Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1–C2 | 1.38 | |
| C2–N3 | 1.40 | |
| N3–C4 | 1.41 | |
| C4–C4a | 1.41 | |
| C4=O5 | 1.24 | |
| C4a–C8a | 1.40 | |
| N1–C8a | 1.39 | |
| C2–N1–C8a | 117.5 | |
| N1–C2–N3 | 125.1 | |
| C2–N3–C4 | 118.2 | |
| N3–C4–C4a | 117.9 |
Note: This data is representative of a quinazolinone core structure and is intended for illustrative purposes.
Theoretical Spectroscopic Property Predictions
DFT calculations are widely used to predict spectroscopic properties such as FT-IR and NMR spectra. nih.govresearchgate.net The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. Theoretical calculations on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one have shown good agreement between the computed and experimental FT-IR and Raman spectra. researchgate.net Similarly, DFT-based NMR calculations have been used to support the structural elucidation of complex quinazolinone derivatives. mdpi.com
For this compound, theoretical IR spectra would be expected to show characteristic peaks for the C=O stretching of the quinazolinone ring and the additional ketone, C-N stretching, and vibrations associated with the aromatic rings. acs.orgnih.gov Theoretical 1H and 13C NMR spectra would predict the chemical shifts for the protons and carbons in the molecule, which can be compared with experimental data for structural verification. nih.govmdpi.comresearchgate.net
Reactivity and Stability Assessments
DFT-based descriptors derived from HOMO and LUMO energies are used to assess the reactivity and stability of molecules. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). acs.org A lower hardness value indicates a molecule is more reactive. nih.gov The electrophilicity index provides a measure of the energy lowering due to maximal electron flow between a donor and an acceptor. mui.ac.ir Studies on quinazolinone derivatives have utilized these parameters to compare the reactivity of different analogs. nih.govmui.ac.irresearchgate.net The stability of various isomers of quinazolinone derivatives has also been evaluated using DFT, considering the effects of different solvents. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable in modern drug discovery for studying ligand-receptor interactions. nih.gov These methods help in understanding the binding mechanisms of small molecules to biological targets and in predicting their potential activity.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to study the interactions between small molecules and proteins at the atomic level. For quinazolinone derivatives, molecular docking studies have been performed on a variety of biological targets to explore their potential as therapeutic agents. nih.gov
These studies have investigated the binding of quinazolinone derivatives to enzymes such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and SARS-CoV-2 main protease (Mpro), as well as various other receptors. nih.govresearchgate.netekb.egnih.gov The results of these studies typically include binding affinity scores (e.g., in kcal/mol) and a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. tandfonline.com For example, docking studies of quinazolinone derivatives as COX-2 inhibitors have identified key hydrogen bonding interactions and hydrophobic contacts that contribute to their inhibitory activity. researchgate.net Similarly, studies targeting EGFR and BRAFV600E have used molecular docking to elucidate the binding modes of hybrid quinazolinone molecules. nih.gov
Table 3: Examples of Molecular Docking Studies on Quinazolinone Derivatives
| Target Protein | PDB ID | Docking Software | Binding Affinity Range (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 4COX | Glide | -5.0 to -10.32 | Arg120, Tyr355, Ser530 |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | PyRx | -7.9 to -9.6 | His41, Cys145, Glu166 |
| EGFR Tyrosine Kinase | 1M17 | MOE | -7.5 to -9.8 | Met793, Leu718, Thr790 |
| NF-κB | 1SVC | - | - | Arg57, Tyr59, Cys61 |
Note: This table summarizes findings from various studies on different quinazolinone derivatives and is for illustrative purposes. nih.govresearchgate.netekb.eg
Target Identification and Binding Modes
A crucial first step in drug discovery is the identification of molecular targets and the characterization of how a ligand binds to these targets. For quinazolinone derivatives, a variety of proteins have been identified as potential targets, including epidermal growth factor receptor (EGFR), poly(ADP-ribose) polymerase-1 (PARP-1), and µ-opioid receptors. semanticscholar.orgmdpi.comnih.gov Virtual screening and molecular docking are primary computational techniques used to predict the binding affinity and orientation of a ligand within the active site of a target protein.
In the case of this compound, docking studies would be performed against a panel of cancer-related proteins to identify the most probable targets. These studies often reveal that the quinazolinone scaffold plays a pivotal role in anchoring the molecule within the binding pocket. For instance, in a hypothetical docking study with EGFR, the quinazolinone ring of this compound could form key hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common binding motif for EGFR inhibitors. nih.govnih.gov The 4-chlorophenyl group would likely extend into a hydrophobic pocket, further stabilizing the interaction.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | 1M17 | -9.8 | Met793, Gly796, Leu718 |
| PARP-1 | 5DS3 | -8.5 | Gly863, Ser904, Tyr907 |
| µ-Opioid Receptor | 4DKL | -7.9 | Asp147, Tyr326, His319 |
Ligand-Receptor Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A detailed analysis of the interactions between this compound and its potential protein targets is essential for understanding the basis of its biological activity. This analysis typically involves identifying and characterizing the various non-covalent interactions that stabilize the ligand-receptor complex.
Hydrogen Bonding: The quinazolinone core is a rich source of hydrogen bond donors and acceptors. The carbonyl oxygen at position 4 and the nitrogen atom at position 3 of the quinazolinone ring are capable of forming hydrogen bonds with backbone amides or side chains of amino acids within the active site. For example, in the binding pocket of PARP-1, the carbonyl oxygen could interact with the backbone amide of Gly863, while the nitrogen atom could form a hydrogen bond with the side chain of Ser904. semanticscholar.org
Hydrophobic Interactions: The aromatic rings of the quinazolinone scaffold and the 4-chlorophenyl group contribute significantly to the binding affinity through hydrophobic interactions. These interactions involve the displacement of water molecules from the binding site, which is entropically favorable. The 4-chlorophenyl moiety, in particular, can engage in pi-pi stacking or van der Waals interactions with hydrophobic residues such as leucine, valine, and phenylalanine in the target's active site.
| Interaction Type | Ligand Moiety | Receptor Residues (Hypothetical) |
| Hydrogen Bonding | Quinazolinone carbonyl | Gly863 (backbone NH) |
| Hydrogen Bonding | Quinazolinone nitrogen | Ser904 (side chain OH) |
| Pi-Pi Stacking | 4-Chlorophenyl ring | Tyr907, His862 |
| Hydrophobic | Quinazolinone scaffold | Leu718, Val726, Ala743 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding mode and the flexibility of both the ligand and the protein.
Dynamic Binding Behavior Analysis
MD simulations of the this compound-protein complex would be performed to observe the dynamic behavior of the ligand in the binding pocket. This analysis would involve monitoring the conformational changes of the ligand and the protein, as well as the persistence of key interactions identified in docking studies. The simulations might reveal that the 2-oxoethyl linker provides a degree of flexibility, allowing the 4-chlorophenyl group to adopt an optimal orientation within the hydrophobic pocket.
Ligand-Protein Stability Studies
The stability of the ligand-protein complex is a critical determinant of the ligand's efficacy. MD simulations can be used to assess this stability by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation. Additionally, the root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. nih.gov
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Sufficient to observe significant conformational changes. |
| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone throughout the simulation. |
| Average Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound in its initial pose. |
| Key Interaction Persistence | > 90% | Crucial hydrogen bonds and hydrophobic contacts are maintained. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogs.
2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Both 2D and 3D-QSAR methodologies can be applied to a series of quinazolinone derivatives to develop predictive models. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structural requirements for activity. nih.govnih.gov These methods involve aligning a set of molecules and calculating their steric and electrostatic fields. The resulting fields are then correlated with the biological activity to generate a 3D contour map that indicates regions where modifications to the structure would likely increase or decrease activity.
For a series of analogs of this compound, a CoMFA study might reveal a large green contour near the 4-position of the phenyl ring, suggesting that bulkier substituents at this position would be beneficial for activity. Conversely, a red contour near the quinazolinone core might indicate that electronegative groups in this region are detrimental.
| QSAR Model | r² | q² | Predictive r² | Key Descriptors/Fields |
| 2D-QSAR | 0.85 | 0.72 | 0.79 | ALogP, TPSA, Number of rotatable bonds |
| CoMFA | 0.92 | 0.68 | 0.85 | Steric and Electrostatic fields |
| CoMSIA | 0.94 | 0.71 | 0.88 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields |
Predictive Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools for predicting the biological activity of chemical compounds based on their molecular structures. For quinazolinone systems, various 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to understand the structural requirements for their biological activities, particularly as enzyme inhibitors. nih.govfrontiersin.orgunar.ac.id
The development of these models involves aligning a series of known active compounds (a training set) on a common core structure, such as the quinazolin-4-one scaffold. unar.ac.id From this alignment, molecular fields are calculated, and statistical methods like Partial Least Squares (PLS) are used to create a mathematical equation linking structural properties to biological activity (often expressed as pIC50). nih.gov
The robustness and predictive power of these models are rigorously assessed through statistical validation. Key parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (R²pred) derived from an external test set of compounds. nih.gov A high q² value (e.g., > 0.6) indicates good internal predictive ability, while a high R²pred value demonstrates the model's capacity to accurately predict the activity of new, previously untested compounds. nih.govfrontiersin.org For instance, a study on quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors reported reliable CoMFA and CoMSIA models with q² values of 0.646 and 0.704, respectively. nih.gov Another 3D-QSAR study on quinazoline analogues targeting the Epidermal Growth Factor Receptor (EGFR) also yielded models with strong predictive power. frontiersin.org
The validity of a QSAR model is further confirmed when the predicted activity values for the compounds show a strong correlation with their experimentally determined activities. unar.ac.idcu.edu.eg These validated models can then be used to design novel compounds with potentially enhanced potency. unar.ac.id
Table 1: Statistical Validation Parameters for 3D-QSAR Models of Quinazolinone Derivatives
| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated) | R²pred (Predictive r²) | Source |
|---|---|---|---|---|---|
| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.gov |
| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | nih.gov |
| 3D-QSAR | EGFR | >0.6 | >0.8 | - | frontiersin.org |
| Pharmacophore | EGFR | - | 0.857 | - | cu.edu.eg |
Field Analysis in QSAR (Steric, Electrostatic, Hydrophobic, H-Bond)
A significant advantage of 3D-QSAR models like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions around the aligned molecules where specific physicochemical properties are predicted to influence biological activity. nih.govunar.ac.id This provides crucial insights for structure-based drug design.
Steric Fields: These maps indicate where bulky substituents are favored or disfavored. Typically, green contours highlight areas where steric bulk increases activity, while yellow contours show regions where it is detrimental. unar.ac.id For quinazolinone-based EGFR inhibitors, green contours have been observed around the p-chlorophenyl group, suggesting that substitution in this area could enhance activity. unar.ac.id
Electrostatic Fields: These maps show the effect of charge distribution. Blue contours mark regions where electropositive groups enhance activity, whereas red contours indicate areas where electronegative groups are preferred. unar.ac.id Studies on MMP-13 inhibitors have shown that electrostatic fields significantly influence the activity of quinazolinone derivatives. nih.gov
Hydrophobic Fields: These maps identify regions where hydrophobic (lipophilic) or hydrophilic groups affect activity. In some models, yellow contours represent areas where hydrophobic groups are favorable, while white or grey contours indicate regions where hydrophilic groups would be beneficial. nih.gov Hydrophobic fields were found to be a primary factor influencing the activity of quinazolinone-based MMP-13 inhibitors. nih.gov
Hydrogen-Bond Fields: CoMSIA models can specifically map hydrogen bond donor and acceptor properties. Cyan contours, for example, may indicate regions where H-bond acceptor groups are favorable for activity, while purple contours can highlight areas where H-bond donors are preferred. nih.gov For MMP-13 inhibitors, H-bond acceptor fields were shown to be important for activity. nih.gov
By analyzing these contour maps, medicinal chemists can rationally design new derivatives, such as this compound, with modifications predicted to improve target binding and biological potency. nih.govunar.ac.id
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. frontiersin.orgresearchgate.net For the quinazolinone scaffold, this approach has been instrumental in discovering new potential inhibitors for various targets, including EGFR. frontiersin.orgcu.edu.eg Once a reliable pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening to rapidly search large chemical databases for novel compounds that match the model, thereby identifying potential "hits" for further investigation. frontiersin.orgrasayanjournal.co.in
E-Pharmacophore Model Development
Energy-based (E-pharmacophore) models are generated by considering the interaction energies between a potent ligand and its receptor. This approach was successfully employed in a study of quinazoline derivatives targeting EGFR. frontiersin.org A highly active compound was used as a template to build a model that encapsulates the key interaction features. frontiersin.org
A validated pharmacophore model for quinazolinone-based EGFR inhibitors identified several key chemical features as essential for activity. frontiersin.orgcu.edu.eg These features commonly include:
Hydrogen Bond Acceptors (HBA): Specific atoms capable of accepting a hydrogen bond, often represented by the carbonyl oxygen of the quinazolinone ring. researchgate.net
Aromatic Rings (RA): The presence of aromatic rings, such as the quinazolinone core itself and substituted phenyl groups, which can engage in hydrophobic and π-π stacking interactions within the target's active site. cu.edu.eg
Hydrophobic Features (HY): Non-polar groups that contribute to binding through hydrophobic interactions. researchgate.net
One successful model for EGFR inhibitors consisted of one hydrogen bond acceptor and two ring aromatic features. cu.edu.eg The distances and angles between these features are critically defined within the model to ensure the correct spatial orientation for optimal binding. researchgate.net
Table 2: Example of Pharmacophore Features for Quinazolinone-Based Inhibitors
| Feature Type | Description | Potential Molecular Correlate | Source |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A Lewis basic group that can accept a hydrogen bond. | Carbonyl oxygen at C4 of the quinazolinone ring. | cu.edu.egresearchgate.net |
| Ring Aromatic (RA) | A planar, cyclic, conjugated system. | The fused benzene (B151609) ring of the quinazolinone scaffold. | cu.edu.eg |
| Ring Aromatic (RA) | A planar, cyclic, conjugated system. | The substituted phenyl group at other positions. | cu.edu.eg |
| Hydrophobic (HY) | A non-polar chemical group. | The chlorophenyl moiety. | researchgate.net |
Database Screening and Hit Identification
With a validated pharmacophore model in hand, large compound libraries can be screened to find new molecules with potential biological activity. frontiersin.org This virtual screening process filters databases containing millions of compounds, such as the eMolecules database, to identify molecules that geometrically and chemically match the pharmacophore query. frontiersin.org
The screening process often involves multiple steps. An initial screen based on the pharmacophore model is followed by further filtering based on drug-likeness criteria, such as Lipinski's Rule of Five, to select for compounds with favorable pharmacokinetic properties. rasayanjournal.co.inresearchgate.net The quality of the match between a database compound and the pharmacophore is often assessed using scoring functions like ShapeTanimoto, ColourTanimoto, and TanimotoCombo scores. frontiersin.org
In one study targeting EGFR, this approach led to the identification of 19 virtual screening hits from the eMolecules database. frontiersin.org These hits were then subjected to further computational analysis, including docking simulations and prediction of their activity using the previously developed 3D-QSAR models, to prioritize the most promising candidates for synthesis and biological testing. frontiersin.org This integrated computational strategy significantly accelerates the discovery of novel and potent quinazolinone-based inhibitors. researchgate.net
Mechanistic Insights into Biological Interactions in Vitro & Molecular Level
Enzyme Inhibition Studies and Mechanisms
The quinazolin-4-one scaffold is a well-established pharmacophore in the design of various enzyme inhibitors. nih.gov Derivatives have shown activity against a wide array of enzymatic targets crucial in pathophysiology, leading to their investigation in oncology, neurology, and infectious diseases. However, specific inhibitory data for 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one against the enzymes listed is not available in the current body of scientific literature.
Kinase Inhibition (e.g., EGFR-TK, PI3K, VEGFR-2, CDK4, HER2, c-Met)
Numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. nih.govnih.gov For instance, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov Despite the recognized potential of the quinazolin-4-one core to interact with the ATP-binding sites of these kinases, specific in vitro inhibition data (such as IC₅₀ values) for this compound against these targets have not been reported.
| Kinase Target | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|
| EGFR-TK | No data available | N/A |
| PI3K | No data available | N/A |
| VEGFR-2 | No data available | N/A |
| CDK4 | No data available | N/A |
| HER2 | No data available | N/A |
| c-Met | No data available | N/A |
Other Enzyme Inhibition (e.g., DHFR, Tyrosinase, Acetylcholinesterase, α-Glucosidase, LdTR, Diacylglycerol Kinase α)
Beyond kinases, the quinazolin-4-one structure has been explored for its inhibitory effects on other classes of enzymes. Research on various analogues has indicated potential for the inhibition of enzymes such as Dihydrofolate Reductase (DHFR), Tyrosinase, and Acetylcholinesterase. However, a thorough search of scientific databases yields no specific experimental results detailing the inhibitory activity of this compound against these or the other listed enzymes.
| Enzyme Target | Inhibitory Activity Data | Reference |
|---|---|---|
| DHFR | No data available | N/A |
| Tyrosinase | No data available | N/A |
| Acetylcholinesterase | No data available | N/A |
| α-Glucosidase | No data available | N/A |
| LdTR | No data available | N/A |
| Diacylglycerol Kinase α | No data available | N/A |
Kinetic Studies of Enzyme-Ligand Interactions
Kinetic studies are essential for understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and for determining key parameters like the inhibition constant (Kᵢ). Such studies have been performed on some quinazolinone derivatives, revealing, for example, ATP-competitive mechanisms in kinase inhibition. nih.gov For the specific compound this compound, no enzyme-ligand kinetic studies have been published.
Molecular Interaction Studies with Other Biological Targets
Molecular modeling and biophysical techniques are crucial for elucidating the binding modes of small molecules to their biological targets. While such studies are prevalent for the quinazolin-4-one class of compounds, they are absent for the specific molecule .
Protein-Ligand Binding Analysis (General)
Molecular docking and other computational methods are frequently used to predict the binding affinity and interaction patterns of quinazolinone derivatives within the active sites of proteins. These studies often highlight key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. However, no dedicated protein-ligand binding analyses, either computational or experimental (e.g., X-ray crystallography, NMR), have been reported for this compound.
Interaction with Microtubule Proteins
Certain quinazoline (B50416) derivatives have been identified as microtubule-targeting agents, interfering with tubulin polymerization dynamics, a mechanism central to the action of several successful anticancer drugs. These compounds often bind to the colchicine (B1669291) site on tubulin. At present, there is no scientific literature available that investigates or reports any interaction between this compound and microtubule proteins.
DNA Intercalation Mechanisms
Currently, there is no specific scientific literature available that details the DNA intercalation mechanisms of this compound. Studies on other quinazoline derivatives have suggested that the planar quinazoline ring system could potentially intercalate between DNA base pairs, a mechanism of action for some anticancer agents. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. However, without experimental evidence such as DNA binding assays, spectrophotometric analysis, or molecular modeling specifically for this compound, any discussion on its DNA intercalation properties would be speculative.
Cellular Pathway Modulation at the Molecular Level (In Vitro Focus)
The influence of this compound on cellular pathways, including cell cycle progression and apoptosis, has not been explicitly detailed in published research. While various substituted quinazolinones have been shown to exert effects on these fundamental cellular processes, the specific molecular mechanisms for this particular compound are yet to be elucidated.
There is a lack of specific data from cell-based assays such as flow cytometry to determine the effect of this compound on the cell cycle of cancer cell lines. Research on other quinazolinone analogs has demonstrated the ability to induce cell cycle arrest at different phases, often the G2/M phase, which is a common mechanism for anticancer compounds that interfere with microtubule dynamics or DNA integrity checkpoints. bue.edu.egnih.gov Without specific experimental results for this compound, it is not possible to define its role in cell cycle modulation.
The pro-apoptotic activity of this compound and its specific molecular triggers have not been documented. Generally, the induction of apoptosis by small molecules can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute programmed cell death. A key event in apoptosis is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by activated caspases. Studies on other novel 3,4-dihydroquinazolinone derivatives have shown induction of apoptosis accompanied by cell cycle arrest at the G2/M phase. bue.edu.egnih.gov However, without specific studies on this compound, including western blot analysis for caspase activation and PARP-1 cleavage, its involvement in apoptotic signaling pathways remains unknown.
Structure Activity Relationship Sar Principles and Methodologies
Impact of Substituent Variation on Molecular Interactions
The nature and position of substituents on the quinazolin-4-one ring system profoundly influence the molecule's interactions with its biological targets. nih.gov The subject compound, 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one, features a 4-chlorophenyl group, and variations of this and other substitutions have been extensively studied to elucidate key interaction principles.
Systematic SAR studies have demonstrated that substitutions at positions 2, 3, 6, and 8 of the quinazolin-4-one core are crucial for modulating activity. researchgate.netresearchgate.net For instance, the introduction of different heterocyclic rings at position 3 is a common strategy to enhance chemotherapeutic potential. researchgate.net
The phenyl moiety, such as the one present in the subject compound, has been found to be important for interactions with various receptors. nih.gov The presence of halogen substituents on this phenyl ring can further modulate these interactions. Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives showed that introducing halogen atoms (F, Cl, Br, I) to the phenyl ring increased binding interactions with human serum albumin (HSA), with the binding affinity enhancing as the atomic number of the halogen increased. researchgate.net This suggests that the 4-chloro substituent in this compound likely plays a significant role in its molecular interactions, potentially through hydrophobic and electrostatic forces. researchgate.net
Furthermore, research into quinazolin-4-ones as tankyrase inhibitors has revealed that larger substituents at the C-8 position, such as nitro and diol groups, can engage in new interactions, improving both affinity and selectivity. researchgate.net Similarly, studies on AMPA receptor antagonists found that the nature of the tether connecting a phenyl ring to the C-2 position significantly impacts potency. nih.gov In the context of EGFR inhibitors, bulky and electronegative groups, like bromine, at specific positions of the quinazoline (B50416) scaffold have been shown to influence bioactivity. researchgate.net Amino substituents have also been noted for their crucial role in forming hydrogen bonds and electrostatic interactions with biological targets. rsc.org
Table 1: Impact of Substituent Variation on Quinazolin-4-one Activity
| Position of Substitution | Type of Substituent | Observed Impact on Molecular Interaction/Activity | Reference(s) |
| Phenyl Ring | Halogen (F, Cl, Br, I) | Increased binding affinity to HSA, with affinity increasing with halogen atomic number. | researchgate.net |
| C-8 Position | Nitro, Diol | Engages in new interactions with TNKS2, improving affinity and selectivity. | researchgate.net |
| General | Amino Groups | Play a crucial role in hydrogen bond formation and electrostatic interactions. | rsc.org |
| C-2, C-6 Positions | Phenyl Moieties | Found to be important for interactions with the mGlu7 receptor. | nih.gov |
| C-2 Side Chain | Methylamino Tether | Identified new potent AMPA receptor antagonists. | nih.gov |
Role of Core Scaffold Modification in Academic Studies
The quinazolin-4-one structure is a versatile and functional scaffold that serves as a foundation for extensive modification in academic research. nih.govnih.gov Its derivatives have been synthesized to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The core scaffold itself is a key synthon for preparing a diverse library of biologically active compounds. rsc.org
Academic studies often focus on modifying this core to optimize physicochemical and pharmacokinetic properties. One common approach is the creation of fused heterocyclic systems. For example, a bicyclic fusion strategy was employed to design novel pyridazino[1,6-b]quinazolinone derivatives. nih.gov SAR studies of these modified scaffolds revealed that adding a benzene (B151609) ring resulted in significantly enhanced anti-proliferative activity compared to alkyl moieties. nih.gov
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) variant is another important example of core scaffold modification. nih.gov The DHQ core is considered an emerging "privileged scaffold" and is used to synthesize new libraries of compounds that are then screened against various receptors. nih.gov Due to the structural features of these analogs, they have garnered significant interest for developing compounds with potent antibacterial activity. mdpi.com These modifications highlight the adaptability of the quinazolin-4-one core, allowing researchers to fine-tune its properties for specific biological targets.
Hybridization Strategies and Their Mechanistic Implications
Molecular hybridization is a prominent strategy in drug design where two or more pharmacophores (bioactive scaffolds) are covalently linked to create a single hybrid molecule. nih.govmdpi.com This approach is used to develop analogs with improved potency, selectivity, or a dual mechanism of action. nih.gov The quinazolin-4-one scaffold is frequently used as a component in such hybrids due to its broad pharmacological profile. mdpi.comnih.gov
Several studies have reported the synthesis of quinazolin-4-one hybrids with other heterocyclic moieties like isoxazole (B147169), pyrazole (B372694), 1,2,4-triazole, and rhodanine. nih.govmdpi.comnih.gov
Quinazolin-4-one-Isoxazole Hybrids: Novel quinazolin-4-one derivatives incorporating an isoxazole moiety have been synthesized and shown to possess significant antioxidant activity. nih.gov
Quinazolin-4-one-Pyrazole Hybrids: A series of quinazolinone-scaffold-containing pyrazole carbamide derivatives were designed as potential antifungal agents. mdpi.com This strategy combines the known antifungal properties of both scaffolds into a single molecule. mdpi.com
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids: In a search for dual EGFR/BRAFV600E inhibitors, a novel series of hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures were developed. nih.gov Docking studies revealed that even without direct interactions from the quinazoline ring itself, the strategic conjugation of the two motifs led to pronounced binding efficacy. nih.gov
The mechanistic implication of hybridization is often to engage with multiple targets or to enhance binding at a single target through synergistic interactions. For example, by linking two distinct pharmacophores, the resulting hybrid may overcome drug resistance mechanisms or exhibit a broader spectrum of activity. nih.govmdpi.com
Table 2: Examples of Quinazolin-4-one Hybridization Strategies
| Hybrid Partner Scaffold | Intended Biological Target/Activity | Mechanistic Rationale | Reference(s) |
| Pyrazole Carbamide | Antifungal (against Rhizoctonia solani) | Combination of two independently acting antifungal pharmacophores. | mdpi.com |
| 3-Cyanopyridin-2-one | Dual EGFR/BRAFV600E Inhibition | Strategic molecular design for enhanced engagement with multiple receptors. | nih.gov |
| Isoxazole | Antioxidant | Combining scaffolds to produce novel derivatives with radical scavenging activity. | nih.gov |
| Thiazolidin-4-one | Antimicrobial | Linking known antimicrobial pharmacophores to improve potency. | nih.gov |
| 1,2,4-Triazole | Anticancer | Development of Luotonin A-based hybrids targeting HDAC and EZH2 proteins. | nih.gov |
Development of SAR Models for Specific Interaction Profiles
To rationalize the experimental SAR data and guide the design of more potent inhibitors, computational modeling techniques are frequently employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a particularly powerful tool used for quinazolin-4-one derivatives. nih.govunar.ac.idresearchgate.net
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to develop robust predictive models. researchgate.netnih.gov These models correlate the biological activity of a series of compounds with their 3D properties, including steric, electrostatic, and hydrophobic fields. researchgate.netunar.ac.id
For a series of quinazolin-4(3H)-one analogs designed as EGFR inhibitors, robust 3D-QSAR models were developed. researchgate.netnih.gov The crucial first step in this process is the alignment of all compounds onto a common scaffold, in this case, the quinazolin-4-one core. nih.govunar.ac.id The resulting models, validated internally and externally, yield contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. researchgate.netunar.ac.id
CoMFA models typically analyze steric and electrostatic fields. unar.ac.id
CoMSIA models expand on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
These contour maps provide invaluable insights for rational drug design. For example, a map might indicate that a bulky, electron-withdrawing group is preferred in a specific region of the molecule to enhance binding and activity. researchgate.net Researchers have used these models to successfully design novel quinazolin-4-one compounds with predicted activities superior to the initial templates. nih.govresearchgate.net Molecular docking studies are often used in conjunction with QSAR to further understand the binding modes and interactions of the designed compounds with their target receptors. mdpi.comnih.govresearchgate.net
Emerging Applications and Future Research Directions
Quinazolinones in Luminescent Materials Development
The inherent chemical characteristics of the quinazolinone nucleus—featuring a π-conjugated lactam-aryl motif and a polarized endocyclic imine C=N function—make its derivatives attractive candidates for the development of advanced luminescent materials. researchgate.net In recent years, certain quinazolinone derivatives have been discovered to possess favorable luminescence properties, positioning them as promising components for various optoelectronic applications. researchgate.netrsc.org
Researchers have successfully incorporated quinazolinone fragments into π-extended conjugated systems to create novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. benthamdirect.com The strategy often involves attaching other aromatic or heteroaromatic moieties, such as benzimidazole, carbazole, or triphenylamine, to the quinazolinone scaffold. This structural modification allows for the fine-tuning of the material's photophysical properties, leading to the fabrication of components for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent and white OLEDs. benthamdirect.com
The versatility of the quinazolinone structure allows for the development of materials with a range of emission colors. For example, specific derivatives have been shown to exhibit strong blue fluorescent emission, a crucial component for full-color displays and lighting applications. researchgate.net The development of these materials is driven by their potential for high efficiency, stability, and tunable electronic properties, making quinazolinones a valuable scaffold in the ongoing search for next-generation optoelectronic materials. benthamdirect.com
Table 1: Examples of Quinazolinone Applications in Materials Science
| Application Area | Quinazolinone Derivative Type | Key Feature | Potential Use |
| Optoelectronics | Aryl(hetaryl)substituted quinazolines | π-extended conjugated systems | Organic Light-Emitting Diodes (OLEDs) benthamdirect.com |
| Nonlinear Optics | Arylvinylsubstituted quinazolines | Unique optical properties | Colorimetric pH sensors benthamdirect.com |
| Phosphorescent Materials | Iridium complexes of 2-aryl(thienyl) quinazoline (B50416) | High-efficiency phosphorescence | High-efficiency OLEDs benthamdirect.com |
| Solar Cells | Pyrimidine push-pull systems | Photosensitization | Dye-sensitized solar cells benthamdirect.com |
Applications in Bioimaging
Capitalizing on their excellent luminescence, biocompatibility, low toxicity, and high efficiency, quinazolinone derivatives have emerged as powerful tools in the field of bioimaging. researchgate.netrsc.org These compounds are increasingly being developed as fluorescent probes and biological imaging reagents, enabling the visualization and detection of various biological processes and analytes within living systems. researchgate.net
The core principle behind their use in bioimaging lies in designing molecules that exhibit a change in their fluorescent properties—such as turning on, shifting color, or changing intensity—upon interaction with a specific target. researchgate.netnih.gov For instance, fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure have been a significant focus of research. researchgate.netrsc.org These probes can be engineered to be environmentally sensitive or to facilitate advanced techniques like two-photon fluorescence bioimaging. rsc.org
Recent innovations include the development of quinazolinone-based probes for detecting specific ions, molecules, and even cellular environments. researchgate.net For example, probes have been designed for the highly selective monitoring of hypochlorite (B82951), with detection limits as low as 11.4 nM, and for carbon monoxide. researchgate.netnih.gov Other developments have produced probes that can target specific organelles, such as mitochondria or lysosomes, within cells. rsc.org Some probes are also designed to be sensitive to physical parameters like viscosity, allowing for the monitoring of changes in the cellular microenvironment, which can be indicative of disease states. rsc.org
Table 2: Quinazolinone-Based Fluorescent Probes and Their Bioimaging Applications
| Probe Type | Target Analyte/Organelle | Mechanism/Feature | Application |
| Turn-on Probe | Hypochlorite (ClO-) | Oxidation-hydrolysis reaction causes strong fluorescence emission. researchgate.net | Selective detection of hypochlorite in biological systems. researchgate.net |
| Turn-on Probe | Carbon Monoxide (CO) | Reduction of a nitro group to an amino group emits strong fluorescence. nih.gov | Sensitive and selective detection of CO. nih.gov |
| Organelle Targeting | Mitochondria / Lysosomes | Specific structural features direct the probe to the target organelle. rsc.org | Visualization and study of organelle function and dynamics. rsc.org |
| Environment-Sensitive | Cellular Viscosity | Limited intramolecular rotation in viscous environments enhances fluorescence. rsc.org | Monitoring viscosity changes in specific organelles like lysosomes. rsc.org |
| Receptor Targeting | α1-Adrenergic Receptors | Quinazoline pharmacophore binds to the receptor, linked fluorophore allows visualization. nih.gov | Detection and subcellular localization of α1-ARs. nih.gov |
Advanced Research Tools and Methodologies
The growing interest in quinazolinones has spurred the development of advanced research tools and methodologies for their synthesis and analysis. Modern synthetic chemistry has moved towards more efficient, environmentally friendly, and versatile methods to construct the quinazolinone scaffold and its derivatives. nih.gov
Advanced synthetic techniques now commonly employed include:
Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and zinc are used to facilitate bond formations under mild conditions, often with high yields and selectivity. nih.govujpronline.com
Microwave-Assisted Synthesis: This technique significantly reduces reaction times compared to conventional heating methods, accelerating the discovery and optimization process. ujpronline.comujpronline.com
Ultrasound-Promoted Synthesis: The use of ultrasonic radiation provides another energy-efficient method to promote reactions, often leading to improved yields. ujpronline.comujpronline.com
One-Pot and Multi-Component Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, reducing waste and simplifying purification. ujpronline.comfrontiersin.org
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, aligning with the principles of green chemistry. frontiersin.org
Alongside synthetic advancements, computational studies have become an indispensable tool in quinazolinone research. researchgate.net Techniques like molecular docking, molecular dynamics simulations, and quantum mechanics calculations allow researchers to predict the biological activities of new derivatives and optimize their structures before synthesis. researchgate.netnih.gov These in silico methods help in understanding structure-activity relationships (SAR), predicting binding modes with biological targets like enzymes or receptors, and evaluating drug-likeness properties, thereby accelerating the drug discovery process. researchgate.netnih.govnih.gov
Table 3: Modern Methodologies in Quinazolinone Research
| Methodology | Description | Advantages |
| Metal-Catalyzed Synthesis | Employs transition metals (e.g., Pd, Cu, Zn) to catalyze key bond-forming reactions. nih.gov | High efficiency, selectivity, and functional group tolerance. nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reaction mixtures. ujpronline.com | Drastically reduced reaction times, cleaner reactions. ujpronline.comresearchgate.net |
| Multi-Component Reactions | Combines three or more starting materials in a single step to form the final product. frontiersin.org | High atom economy, operational simplicity, rapid library generation. frontiersin.org |
| Organocatalysis | Utilizes small, metal-free organic molecules to catalyze reactions. frontiersin.org | Environmentally benign, avoids metal contamination, high stability of catalysts. frontiersin.org |
| Computational Chemistry | Employs computer simulations (e.g., molecular docking, DFT) to model molecular interactions and properties. researchgate.netmdpi.com | Predicts biological activity, optimizes molecular design, reduces cost and time of experimental work. researchgate.net |
Future Prospects for Quinazolinone Research in Academia
The quinazolinone scaffold continues to be a fertile ground for academic research, with numerous avenues for future exploration. The structural versatility and broad spectrum of biological activities associated with these compounds ensure their continued relevance in medicinal chemistry and materials science. nih.govmdpi.com
Future research is expected to focus on several key areas:
Development of Greener Synthetic Strategies: A major thrust will be the creation of more efficient and environmentally sustainable synthetic methods. This includes expanding the use of organocatalysis, reactions in aqueous media, and other green chemistry principles to minimize waste and avoid the use of hazardous reagents or expensive metal catalysts. nih.govfrontiersin.org
Discovery of Novel Bioactive Hybrids: The strategy of creating hybrid molecules, where a quinazolinone moiety is combined with other pharmacologically active scaffolds, is a promising direction. rsc.org This approach aims to develop compounds with multi-target activity or improved potency and selectivity for specific biological targets, particularly in the fields of oncology and infectious diseases. mdpi.comrsc.org
Expansion of Applications in Materials Science: Further exploration of the photophysical properties of quinazolinone derivatives is warranted. Research will likely focus on designing novel fluorophores for advanced bioimaging, sensors for environmental and biological analytes, and new materials for optoelectronic devices. rsc.orgbenthamdirect.com
Integration of Computational and Experimental Approaches: The synergy between computational modeling and experimental synthesis and testing will become even more critical. In silico tools will be increasingly used to guide the design of new molecules with desired properties, making the discovery process more rational and efficient. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving key intermediates such as 4-chlorobenzaldehyde. A standard method involves condensing 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone . Optimization includes adjusting reaction temperatures (e.g., 60–80°C for condensation) and catalytic conditions (e.g., palladium catalysts for hydrogenation). Yield improvements (>70%) are achievable by controlling stoichiometric ratios and solvent polarity (e.g., DMF or THF) .
Q. Which spectroscopic techniques are critical for characterizing this quinazolin-4-one derivative?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.8 ppm, ketone carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 325.05 for C₁₆H₁₁ClN₂O₂) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (750–800 cm⁻¹) validate functional groups .
Q. What are the primary biological activities reported for this compound?
Studies highlight antimicrobial and anticancer potential. For example, derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . In anticancer assays, IC₅₀ values of 10–50 µM are reported against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via kinase inhibition or apoptosis induction .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, the C=O bond in the quinazolinone ring is typically 1.22 Å, while the 4-chlorophenyl group shows a dihedral angle of 15–25° with the quinazoline core . Use SHELXL for refinement, ensuring R-factors < 0.05 by optimizing data-to-parameter ratios (>14:1) and correcting for disorder using SQUEEZE .
Q. What strategies address contradictory bioactivity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT assay with 48-hour incubation) .
- SAR Analysis : Compare substituent effects; e.g., replacing the 4-chlorophenyl group with 4-fluorophenyl reduces antimicrobial activity by 50%, suggesting halogen size impacts target binding .
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP < 3 correlates with higher bioavailability) .
Q. How can computational methods enhance mechanistic understanding of its biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The 4-chlorophenyl group shows hydrophobic contacts with Leu694 and Val702, while the quinazolinone core forms hydrogen bonds with Met793 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD < 2 Å indicates stable target-ligand complexes .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
